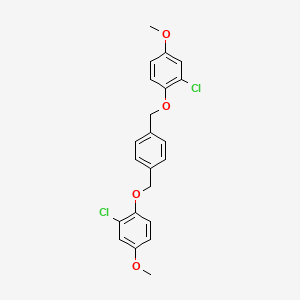
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene: is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of two 2-chloro-4-methoxyphenoxy groups attached to a benzene ring through methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-methoxyphenol and 1,4-bis(chloromethyl)benzene.
Etherification Reaction: The 2-chloro-4-methoxyphenol is reacted with 1,4-bis(chloromethyl)benzene in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield products with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Compounds with reduced functional groups.
Substitution: Derivatives with new substituents replacing the chloro groups.
Aplicaciones Científicas De Investigación
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene exerts its effects depends on the specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,4-bis[(2-chloro-4-hydroxyphenoxy)methyl]-: Similar structure but with hydroxy groups instead of methoxy groups.
Benzene, 1,4-bis[(2-chloro-4-ethoxyphenoxy)methyl]-: Similar structure but with ethoxy groups instead of methoxy groups.
Benzene, 1,4-bis[(2-chloro-4-methylphenoxy)methyl]-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Propiedades
Número CAS |
146949-20-4 |
|---|---|
Fórmula molecular |
C22H20Cl2O4 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
2-chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene |
InChI |
InChI=1S/C22H20Cl2O4/c1-25-17-7-9-21(19(23)11-17)27-13-15-3-5-16(6-4-15)14-28-22-10-8-18(26-2)12-20(22)24/h3-12H,13-14H2,1-2H3 |
Clave InChI |
SLFZXMGBSNPIQC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)OC)Cl)Cl |
SMILES canónico |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)OC)Cl)Cl |
Sinónimos |
SCH 47802 SCH-47802 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














